molecular formula C16H11F3N2OS B3909529 (4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 6052-52-4

(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3909529
CAS No.: 6052-52-4
M. Wt: 336.3 g/mol
InChI Key: JBOUVFDJRJYKSS-NTEUORMPSA-N
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Description

(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazolone core, which is often associated with a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with 5-methyl-2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, such as the trifluoromethyl and thiophene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c1-10-14(9-13-6-3-7-23-13)15(22)21(20-10)12-5-2-4-11(8-12)16(17,18)19/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOUVFDJRJYKSS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417402
Record name STK375874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6052-52-4
Record name STK375874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

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